5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound with the molecular formula and a molecular weight of 266.79 g/mol. This compound is classified as a pyrazole derivative, characterized by the presence of a chloromethyl group, a cyclopentyl moiety, and a thiophene ring integrated into its structure. Its unique composition makes it a subject of interest in various scientific research fields, particularly in organic chemistry and pharmacology.
The synthesis of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole can be accomplished through several methods, including:
The typical reaction conditions for synthesizing this compound include:
The structure of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole features:
The compound's structural representation can be summarized with its InChI and SMILES notations:
InChI=1S/C13H15ClN2S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CCl
.5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole can participate in various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with biological targets due to its structural features. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects. The chloromethyl group enhances reactivity, allowing it to form bonds with target biomolecules effectively .
The physical properties of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole include:
The chemical properties are characterized by:
The compound exhibits a purity level typically around 95%, which is essential for research applications.
5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole has several scientific applications:
This comprehensive overview highlights the significance of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole in scientific research and its potential applications across various fields.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5